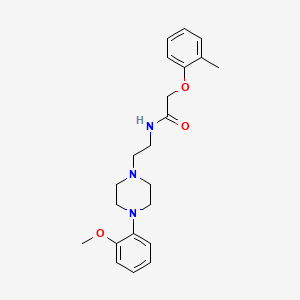

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Beschreibung

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, linked via an ethyl chain to an acetamide moiety bearing an o-tolyloxy (2-methylphenoxy) group.

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJXJKVSSSVMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions.

Mode of Action

The compound interacts with the α1-AR, displaying a high affinity for this receptor. The binding affinity of the compound to the α1-AR is in the range of 22 nM to 250 nM. This interaction results in the modulation of the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The α1-ar is known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the compound’s interaction with the α1-AR could potentially affect these physiological processes.

Biologische Aktivität

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is . The compound's structure incorporates a methoxyphenyl group attached to a piperazine ring, which is known for its influence on neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or exhibit activity on dopamine receptors. Specifically, the piperazine ring is crucial for binding to serotonin and dopamine receptors, potentially enhancing mood and cognitive functions.

1. Antidepressant Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide have demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential antidepressant properties.

2. Antitumor Activity

Recent investigations into the antitumor potential of piperazine derivatives reveal promising results. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.3 | Apoptosis via Bcl-2 modulation |

| Compound B | A549 | 10.5 | Caspase activation |

3. Anti-inflammatory Properties

Piperazine derivatives are also noted for their anti-inflammatory activities. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

-

Study on Antidepressant Effects :

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity using the FST model. The compound demonstrated a significant decrease in immobility time compared to control groups, indicating its potential as an antidepressant agent. -

Antitumor Activity Investigation :

In vitro studies assessed the cytotoxicity of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide against various cancer cell lines. Results showed that it effectively inhibited cell proliferation with an IC50 value comparable to established chemotherapeutic agents. -

Anti-inflammatory Study :

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of piperazine derivatives, including our compound of interest, showing reduced levels of inflammatory markers in LPS-stimulated macrophages.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below highlights structural variations and key properties of analogous compounds:

Key Observations:

- Piperazine Substitution : The target compound’s 2-methoxyphenyl group on piperazine (vs. methyl in or sulfonyl in ) may enhance binding to G-protein-coupled receptors (GPCRs) due to methoxy’s electron-donating effects .

- Acetamide Modifications : Replacement of o-tolyloxy with benzothiazole () or chloro () alters electronic properties and biological targets. For example, benzothiazole derivatives exhibit anticancer activity via apoptosis induction .

- Chain Length : Ethyl chains (target compound) vs. butyl () influence flexibility and steric hindrance, affecting receptor docking.

Pharmacological and Functional Comparisons

- Anticancer Activity: The benzothiazole derivative () demonstrated cytotoxicity in vitro, attributed to DNA intercalation or kinase inhibition. In contrast, the azetidinone-containing compound () showed anti-proliferative activity via β-lactam ring reactivity . The target compound’s o-tolyloxy group may favor different mechanisms (e.g., tubulin inhibition).

- Receptor Selectivity : Compounds with 4-phenylpiperazine (e.g., ) often target serotonin receptors (5-HT1A/2A), while 2-methoxyphenylpiperazine derivatives may exhibit dopaminergic affinity .

- Synthetic Accessibility : The target compound’s synthesis (as in ) involves piperazine alkylation and acetamide coupling, similar to but requiring stricter regiocontrol for methoxy placement.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.